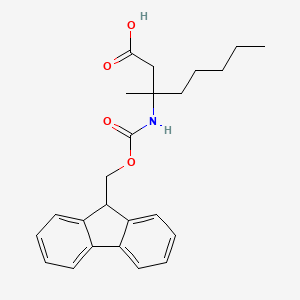

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid

Übersicht

Beschreibung

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect the amino group during the synthesis of peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions include peptides and peptide fragments, which are essential in the synthesis of larger proteins and biologically active molecules .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that fluorene-derived compounds exhibit significant anticancer properties. For instance, studies indicate that the incorporation of the fluorene moiety enhances the compound's ability to induce apoptosis in various cancer cell lines. The unique structural features of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid contribute to its selectivity and efficacy against specific cancer types.

Case Study: Apoptosis Induction

A study published in RSC Advances highlighted the compound's ability to induce apoptosis through the activation of caspase pathways in breast cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death rates .

Peptide Synthesis

Protecting Group in Solid Phase Peptide Synthesis (SPPS)

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal. The application of this compound as an Fmoc-protected amino acid facilitates the synthesis of complex peptides with high purity.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Typical Applications |

|---|---|---|---|

| Fmoc | High | Base (e.g., piperidine) | SPPS, peptide synthesis |

| Boc | Moderate | Acid (e.g., TFA) | Solution-phase synthesis |

| Z | Low | Acid (e.g., TFA) | Limited applications |

Bioconjugation

Targeted Drug Delivery

The unique structure of this compound allows for conjugation with various biomolecules, enhancing targeted drug delivery systems. Its lipophilic nature improves membrane permeability, making it suitable for delivering therapeutics directly to target cells.

Case Study: Conjugation with Antibody Fragments

A study demonstrated that conjugating this amino acid with antibody fragments resulted in enhanced therapeutic efficacy against tumor cells. The conjugate showed improved binding affinity and specificity compared to unconjugated antibodies, highlighting the potential for developing targeted therapies .

Research indicates that this compound exhibits a range of biological activities:

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be selectively deprotected under basic conditions, allowing for the formation of peptide bonds with other amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Fmoc-N-benzyl-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH: A compound used in the synthesis of complex peptides.

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid is unique due to its specific structure, which includes a methyloctanoic acid moiety. This structure provides distinct properties that are beneficial in certain peptide synthesis applications, particularly where longer aliphatic chains are required .

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid, also known as Fmoc-amino acid derivatives, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H29NO4

- Molecular Weight : 369.46 g/mol

- CAS Number : 247217-28-3

The compound contains a hydrophobic fluorenyl group that enhances its interaction with biological membranes, potentially affecting its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The Fmoc group can influence enzyme-substrate interactions, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature of the fluorenyl group allows the compound to integrate into lipid membranes, which may alter membrane dynamics and cellular signaling.

- Modulation of Protein Synthesis : As an amino acid derivative, it may play a role in peptide synthesis and protein folding processes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown that certain Fmoc derivatives possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation in cellular models.

- Cytotoxicity : There is evidence suggesting cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial activity of Fmoc derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential use as an antimicrobial agent. -

Anti-inflammatory Research :

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting that it may modulate inflammatory responses effectively. -

Cytotoxicity Assay :

An investigation into the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis at IC50 values ranging from 20 to 30 µM. This suggests its potential as a lead compound for further development in oncology.

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-3-4-9-14-24(2,15-22(26)27)25-23(28)29-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCLBNCSMJHLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157980-58-8 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.